molecular formula C13H13N3O B3143631 1-Phenyl-3-(pyridin-2-ylmethyl)urea CAS No. 53101-94-3

1-Phenyl-3-(pyridin-2-ylmethyl)urea

Cat. No. B3143631
CAS RN: 53101-94-3
M. Wt: 227.26 g/mol
InChI Key: VPUGNBWVJHYAQX-UHFFFAOYSA-N
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Description

1-Phenyl-3-(pyridin-2-ylmethyl)urea is a chemical compound with the molecular formula C13H13N3O . It has a molecular weight of 227.27 .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies . A common method involves the use of metal- and column-free one-pot ammonolysis, using a wide range of aryl and alkyl amines . This reaction is not hindered by either donor or acceptor groups on secondary amine rings containing sp2 C, sp3 C, O, S, and N atoms .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl group, a pyridin-2-ylmethyl group, and a urea group . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .

Scientific Research Applications

Antiproliferative Agents in Cancer Research

Compounds similar to 1-Phenyl-3-(pyridin-2-ylmethyl)urea, specifically 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives, have been synthesized and evaluated for antiproliferative activity against various cancer cell lines, such as A549, HCT-116, and PC-3. These compounds have demonstrated significant antiproliferative effects and have been identified as potential new chemotypes for designing effective antiproliferative agents (Zhang et al., 2019). Similarly, 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have also shown promising antiproliferative effects against the same cancer cell lines, highlighting their potential as new anticancer agents (Feng et al., 2020).

Anion Binding Studies

Ureido-pyridyl ligands, closely related to this compound, have been synthesized and studied for their anion binding properties. These ligands have shown an ability to form complexes with various polyatomic anions, contributing to the understanding of anion binding with urea functionality in ureido-pyridyl ligands (Marivel et al., 2011).

Antiangiogenesis Evaluation and Molecular Docking

Novel urea derivatives, including 1-aryl-3-[2-, 3- or 4-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas, have been synthesized and evaluated as VEGFR-2 tyrosine kinase inhibitors. These compounds have demonstrated significant antiangiogenic effects in various assays, indicating their potential as inhibitors in angiogenesis-related studies (Machado et al., 2015).

Ion-Pair Binding Studies

Mixed N,S-donor 2-ureidopyridine ligands, which are structurally related to this compound, have been synthesized and studied for their ability to bind ion pairs. These studies have provided insights into the coordination and hydrogen bonding interactions of these ligands with ion pairs (Qureshi et al., 2009).

Future Directions

The future directions for research on 1-Phenyl-3-(pyridin-2-ylmethyl)urea could include further exploration of its antiproliferative effects on cancer cell lines . Additionally, more research could be conducted to understand its synthesis, chemical reactions, and mechanism of action .

properties

IUPAC Name

1-phenyl-3-(pyridin-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c17-13(16-11-6-2-1-3-7-11)15-10-12-8-4-5-9-14-12/h1-9H,10H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUGNBWVJHYAQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806398
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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